5-METHYL-9-PIPERIDINO[1,3]BENZIMIDAZO[2,1-A]PHTHALAZINE
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Overview
Description
5-METHYL-9-PIPERIDINO[1,3]BENZIMIDAZO[2,1-A]PHTHALAZINE is a complex heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 5-METHYL-9-PIPERIDINO[1,3]BENZIMIDAZO[2,1-A]PHTHALAZINE typically involves the construction of the benzimidazole core followed by the introduction of the piperidino and methyl groups. The synthetic pathway generally proceeds through two steps:
Construction of the Benzimidazole Core: This involves the condensation of o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate or carbondisulphide in an alkaline alcoholic solution.
Introduction of Substituents: The piperidino and methyl groups are introduced through subsequent reactions, often involving aromatic or aliphatic aldehydes.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
5-METHYL-9-PIPERIDINO[1,3]BENZIMIDAZO[2,1-A]PHTHALAZINE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like halides or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
5-METHYL-9-PIPERIDINO[1,3]BENZIMIDAZO[2,1-A]PHTHALAZINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its antimicrobial and antiparasitic properties make it a candidate for studying infectious diseases.
Medicine: The compound’s anticancer and antiviral activities are of particular interest in drug development.
Industry: It is used in the development of fungicides and other agricultural chemicals.
Mechanism of Action
The mechanism of action of 5-METHYL-9-PIPERIDINO[1,3]BENZIMIDAZO[2,1-A]PHTHALAZINE involves its interaction with various molecular targets. For instance, in its anticancer activity, the compound may inhibit specific enzymes or interfere with DNA replication. The exact pathways and targets can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar compounds to 5-METHYL-9-PIPERIDINO[1,3]BENZIMIDAZO[2,1-A]PHTHALAZINE include other benzimidazole derivatives such as:
- **5-Methyl-9-(1-pyr
Properties
IUPAC Name |
5-methyl-9-piperidin-1-ylbenzimidazolo[2,1-a]phthalazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4/c1-14-16-7-3-4-8-17(16)20-21-18-10-9-15(13-19(18)24(20)22-14)23-11-5-2-6-12-23/h3-4,7-10,13H,2,5-6,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHYKZXQUUOZLKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(C=CC(=C3)N4CCCCC4)N=C2C5=CC=CC=C15 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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